molecular formula C15H5F14N3 B14439640 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine CAS No. 74582-85-7

2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine

Cat. No.: B14439640
CAS No.: 74582-85-7
M. Wt: 493.20 g/mol
InChI Key: AYZFCHCAHSWBHN-UHFFFAOYSA-N
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Description

2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine is a fluorinated triazine derivative known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of heptafluoropropyl groups and a phenyl ring attached to a triazine core, making it highly stable and resistant to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine typically involves the reaction of heptafluoropropyl-substituted precursors with triazine derivatives under controlled conditions. One common method includes the use of perfluoroalkylation reactions, where heptafluoropropyl groups are introduced to the triazine core through nucleophilic substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale perfluoroalkylation processes, utilizing specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the fluorinated groups and prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups contribute to its high affinity for certain proteins and enzymes, allowing it to modulate their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 2,4-Bis(trifluoromethyl)-6-phenyl-1,3,5-triazine
  • 2,4-Bis(pentafluoroethyl)-6-phenyl-1,3,5-triazine
  • 2,4-Bis(nonafluorobutyl)-6-phenyl-1,3,5-triazine

Comparison: Compared to these similar compounds, 2,4-Bis(heptafluoropropyl)-6-phenyl-1,3,5-triazine exhibits unique properties due to the presence of heptafluoropropyl groups. These groups enhance the compound’s stability, hydrophobicity, and resistance to degradation, making it particularly valuable for applications requiring high-performance materials .

Properties

CAS No.

74582-85-7

Molecular Formula

C15H5F14N3

Molecular Weight

493.20 g/mol

IUPAC Name

2,4-bis(1,1,2,2,3,3,3-heptafluoropropyl)-6-phenyl-1,3,5-triazine

InChI

InChI=1S/C15H5F14N3/c16-10(17,12(20,21)14(24,25)26)8-30-7(6-4-2-1-3-5-6)31-9(32-8)11(18,19)13(22,23)15(27,28)29/h1-5H

InChI Key

AYZFCHCAHSWBHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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